molecular formula C2H3BN2O2S B596371 (1,3,4-Thiadiazol-2-yl)boronic acid CAS No. 1258867-74-1

(1,3,4-Thiadiazol-2-yl)boronic acid

Cat. No.: B596371
CAS No.: 1258867-74-1
M. Wt: 129.928
InChI Key: VTWLNBOWOIMULV-UHFFFAOYSA-N
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Description

(1,3,4-Thiadiazol-2-yl)boronic acid is a heterocyclic compound that contains both a thiadiazole ring and a boronic acid functional group The thiadiazole ring is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom The boronic acid group is characterized by the presence of a boron atom bonded to two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide to form the thiadiazole ring . The boronic acid group can then be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of (1,3,4-Thiadiazol-2-yl)boronic acid may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1,3,4-Thiadiazol-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiadiazoline derivatives.

    Substitution: Various aryl-substituted thiadiazole derivatives.

Mechanism of Action

The mechanism of action of (1,3,4-Thiadiazol-2-yl)boronic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3,4-Thiadiazol-2-yl)boronic acid is unique due to the presence of both the thiadiazole ring and the boronic acid group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in Suzuki-Miyaura coupling reactions makes it particularly valuable in organic synthesis .

Properties

IUPAC Name

1,3,4-thiadiazol-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BN2O2S/c6-3(7)2-5-4-1-8-2/h1,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWLNBOWOIMULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NN=CS1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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